

Application Notes and Protocols for Low-Energy Neutrino Detection Using Gallium-71

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Gallium-71			
Cat. No.:	B576915	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Gallium-71** (⁷¹Ga) as a target for the detection of low-energy neutrinos, a technique pivotal in the study of solar neutrinos and fundamental particle physics.

Principle of Detection

The detection of low-energy electron neutrinos (ve) using **Gallium-71** is based on the inverse beta decay process. In this charged-current interaction, a ⁷¹Ga nucleus captures a neutrino and is transformed into a Germanium-71 (⁷¹Ge) nucleus, releasing an electron (e⁻).[1][2][3] This reaction is particularly significant because of its low energy threshold, making it sensitive to the abundant low-energy neutrinos produced in the primary proton-proton (pp) fusion chain in the Sun.[1][4][5][6]

The reaction is as follows:

$$ve + {^{71}Ga} \rightarrow {^{71}Ge} + e^-$$

The newly formed ⁷¹Ge is a radioactive isotope that decays back to ⁷¹Ga via electron capture with a well-defined half-life. The detection of the Auger electrons or X-rays emitted during this decay process provides the signal for the initial neutrino interaction.[4][5]

Key Quantitative Data

The following tables summarize the critical quantitative data associated with the **Gallium-71** neutrino detection method.

Table 1: Nuclear and Reaction Properties

Parameter	Value	Reference
Neutrino Capture Energy Threshold	233.2 keV	[5]
⁷¹ Ge Half-life	11.43 ± 0.03 days	[5]
Natural Abundance of ⁶⁹ Ga	~60%	[7]
Natural Abundance of ⁷¹ Ga	~40%	[7]

Table 2: Solar Neutrino Capture Cross-Sections for ⁷¹Ga

The capture rates are often expressed in Solar Neutrino Units (SNU), where 1 SNU = 10^{-36} captures per target atom per second.

Neutrino Source	Predicted Capture Rate (SNU)	Reference
рр	74	[5]
рер	2.8	[5]
⁷ Be	34	[5]
⁸ B	14	[5]
CNO	10	[5]
Total (Standard Solar Model)	~132	[8]

Table 3: Experimental Results from Major Gallium Experiments

Experiment	Target Form	Measured Solar Neutrino Rate (SNU)	Reference
SAGE (Soviet- American Gallium Experiment)	Metallic Gallium	69.6 ± 6.2	[9]
GALLEX/GNO (Gallium Experiment/Gallium Neutrino Observatory)	Gallium Chloride Solution	69.7 ± 6.7 (GALLEX)	[9]

Experimental Protocols

The following protocols are synthesized from the methodologies employed by the SAGE and GALLEX/GNO experiments.[3][8][9]

Germanium-71 Extraction from Metallic Gallium Target (SAGE methodology)

- Target Preparation: A large mass (30-57 tons) of metallic gallium is housed in multiple, sealed, temperature-controlled reactors.[8]
- Exposure: The gallium target is exposed to the solar neutrino flux for a period of approximately one month, allowing for the accumulation of ⁷¹Ge atoms.
- Extraction Procedure: a. A known amount of a stable germanium isotope (e.g., ⁷²Ge or ⁷⁴Ge) is added to the molten gallium as a carrier to quantify the extraction efficiency. b. The molten gallium is mixed with a solution of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂). c. This process oxidizes the germanium, which then forms volatile germanium tetrachloride (GeCl₄). d. The GeCl₄ is swept out of the solution by bubbling an inert gas, such as argon or helium, through the mixture.[5] e. The gas stream containing the GeCl₄ is passed through a series of scrubbers containing water, where the GeCl₄ is hydrolyzed and trapped.

Germanium-71 Extraction from Gallium Chloride Solution (GALLEX/GNO methodology)

- Target Preparation: Approximately 30 tons of gallium are used in the form of a concentrated gallium chloride (GaCl₃) solution in hydrochloric acid.[3][5]
- Exposure: The solution is exposed to solar neutrinos for a period of 3 to 4 weeks.
- Extraction Procedure: a. A stable germanium carrier is added to the GaCl₃ solution. b. Due to the high chloride concentration, the produced ⁷¹Ge and the carrier germanium are present as volatile GeCl₄. c. An inert gas is sparged through the solution, which efficiently removes the GeCl₄.[5] d. The gas is then passed through water scrubbers to capture the GeCl₄.

Synthesis of Germane (GeH₄) Gas

- Concentration and Purification: The germanium solution collected from the scrubbers is concentrated and purified through a series of chemical precipitation and solvent extraction steps.
- Reduction to Germane: The purified germanium is converted to germane (GeH₄) gas. This is typically achieved by reacting a germanium compound (e.g., GeO₂) with a reducing agent like sodium borohydride (NaBH₄).
- Gas Chromatography: The resulting GeH₄ is purified using gas chromatography to remove any remaining impurities that could affect the performance of the proportional counters.

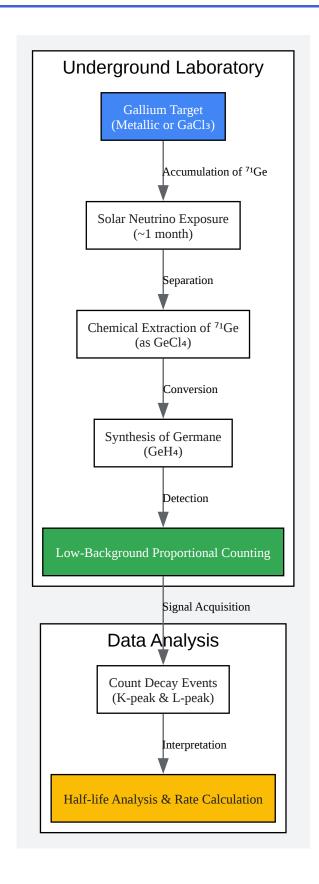
⁷¹Ge Detection in Proportional Counters

- Counter Filling: The purified GeH₄ is mixed with a counting gas (e.g., xenon) and introduced into miniaturized, low-background proportional counters.[4][9]
- Low-Background Environment: The counters are placed within a heavily shielded environment, often deep underground, to minimize background from cosmic rays and ambient radioactivity.[6][10]
- Data Acquisition: The proportional counters detect the characteristic energy depositions from the Auger electrons and X-rays emitted during the electron capture decay of ⁷¹Ge.[4] The

primary decay signatures are the K-peak at approximately 10.4 keV and the L-peak at around 1.2 keV.[4]

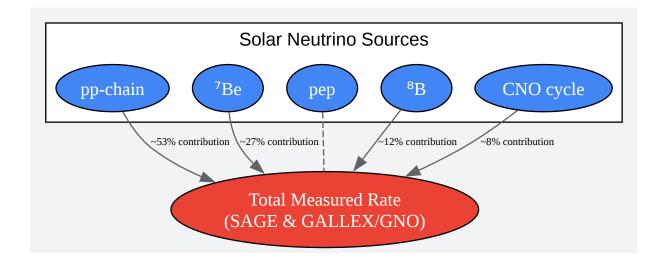
• Signal Analysis: The number of ⁷¹Ge atoms is determined by counting the decay events over a period of several months. The decay curve is analyzed to confirm the 11.43-day half-life of ⁷¹Ge, which helps to distinguish the signal from background events.[9]

Visualizations


The following diagrams illustrate the key processes and workflows in a **Gallium-71** neutrino detection experiment.

Click to download full resolution via product page

Neutrino capture by **Gallium-71**.



Click to download full resolution via product page

Experimental workflow for a radiochemical Gallium experiment.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The T2K Experiment [t2k-experiment.org]
- 2. Gallax and Sage [pages.uoregon.edu]
- 3. www0.mi.infn.it [www0.mi.infn.it]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Solar neutrinos | All Things Neutrino [neutrinos.fnal.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. permalink.lanl.gov [permalink.lanl.gov]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. Neutrino detector Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Low-Energy Neutrino Detection Using Gallium-71]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b576915#gallium-71-as-a-target-for-low-energy-neutrino-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com